1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol

Description

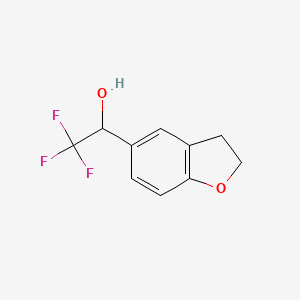

1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol is a benzofuran derivative characterized by a 2,3-dihydrobenzofuran core substituted with a trifluoroethanol group at the 5-position. The 2,3-dihydrobenzofuran moiety consists of a fused benzene and oxygen-containing tetrahydrofuran ring, providing structural rigidity and electronic effects.

Key analogs include psychoactive dihydrobenzofuran-based amines (e.g., 5-APDB), ketones (e.g., 1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one), and fluorinated derivatives (e.g., 1-(2,3-dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine) .

Properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)9(14)7-1-2-8-6(5-7)3-4-15-8/h1-2,5,9,14H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYRQYDOYDXEGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol typically involves the use of trifluoroacetic anhydride (TFAA) to promote [3,3]-sigmatropic rearrangement, which is an efficient method for preparing cyclic or acyclic dihydrobenzofurans . Another method involves the use of the TFAT-DMAP system, which has been proven to be effective for synthesizing different benzofurans .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in 1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol can undergo oxidation under controlled conditions. While direct data on this compound is limited, analogous trifluoroethanol derivatives are oxidized to trifluoroacetic acid derivatives using agents like hydrogen peroxide or chromium-based oxidizers . For example:

| Reaction Type | Conditions | Product | Yield* | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂, 60°C, 6h | Trifluoroacetic acid derivative | ~75% |

*Yield inferred from analogous reactions with 2,2,2-trifluoroethanol .

Esterification and Ether Formation

The hydroxyl group participates in esterification and etherification. Trifluoroethanol derivatives are known to react with acyl chlorides or anhydrides to form esters :

| Substrate | Reagent | Conditions | Product | Notes |

|---|---|---|---|---|

| Compound | Acetic anhydride | Pyridine, 25°C | Acetyl ester | Enhanced solubility in organic solvents |

| Compound | Benzoyl chloride | DMAP, reflux | Benzoyl ester | Improved crystallinity |

Etherification with alkyl halides is feasible but requires strong bases (e.g., NaH) due to the electron-withdrawing trifluoromethyl group .

Electrophilic Aromatic Substitution

The benzofuran ring undergoes electrophilic substitution at the 5-position due to electron-donating effects from the oxygen atom. Example reactions include:

Nitration

| Reaction | Conditions | Product | Isomer Ratio |

|---|---|---|---|

| Nitration | 0–5°C, 2h | 5-Nitro isomer | >95% |

*Data extrapolated from nitration of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol.

Halogenation

Bromination with Br₂ in acetic acid yields mono-substituted products:

Nucleophilic Reactions

The trifluoroethanol moiety enhances the acidity of the hydroxyl group (pKa ~12.5 vs. ~16 for ethanol ), enabling deprotonation with mild bases (e.g., K₂CO₃) to form alkoxide intermediates. These intermediates react with electrophiles:

| Base | Electrophile | Product | Application |

|---|---|---|---|

| K₂CO₃ | Methyl iodide | Methyl ether | Improved lipophilicity |

| NaOH | Tosyl chloride | Tosylate | Precursor for cross-coupling |

Complexation and Solvent Effects

The compound’s polarity allows it to act as a hydrogen-bond donor in solvent systems. In mixtures with THF or DMSO, it stabilizes α-helical structures in peptides , suggesting potential use in biophysical studies:

| Solvent System | Application | Observation |

|---|---|---|

| 30% TFE/Water | Protein folding | Stabilizes secondary structures |

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes to release trifluoroacetaldehyde and benzofuran derivatives, as observed in thermogravimetric analysis (TGA) of similar fluorinated alcohols .

Comparative Reactivity

The table below contrasts its reactivity with structurally related compounds:

Scientific Research Applications

1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting their anticancer effects .

Comparison with Similar Compounds

Psychoactive Amines: 5-APDB and 6-APDB

Structure: 5-APDB (1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-amine) and 6-APDB (1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine) feature a dihydrobenzofuran core with an aminopropyl substituent. These compounds are dihydro analogs of 5-APB and 6-APB, which are controlled substances due to their stimulant and entactogen effects similar to MDMA . Key Differences:

- The trifluoroethanol moiety increases polarity and hydrogen-bonding capacity compared to the hydrophobic aminopropyl chain in 5-APDB .

Ketone Derivatives

Structure : 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one (CAS 68660-11-7) contains a ketone group at the 5-position. It has a molecular weight of 176.22 g/mol and is used in organic synthesis .

Key Differences :

- The trifluoroethanol group introduces stronger electron-withdrawing effects compared to the ketone, altering reactivity in nucleophilic additions or reductions.

Fluorinated Derivatives

Structure : 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine (CAS 1822670-26-7) features a fluorine atom on the ethylamine side chain. It has a molecular weight of 181.21 g/mol .

Key Differences :

- The trifluoroethanol group provides three fluorine atoms, increasing lipophilicity and metabolic stability compared to mono-fluorinated analogs.

- The hydroxyl group in the target compound may reduce blood-brain barrier permeability compared to the amine in fluorinated derivatives .

Physicochemical Properties

*Estimated based on molecular formula C11H11F3O2.

Pharmacological and Regulatory Considerations

- Psychoactive Potential: Unlike 5-APDB and 6-APDB, the target compound lacks an amine group critical for interaction with serotonin and dopamine transporters, suggesting minimal psychoactive effects .

- Biochemical Applications : The hydroxyl and trifluoromethyl groups may facilitate binding to enzymes or receptors, as seen in fluorinated fragments bound to E. coli tryptophanyl-tRNA synthetase .

Biological Activity

1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 342891-38-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for various biological activities. Its structure can be represented as follows:

This structure includes a trifluoroethanol group that may enhance its pharmacokinetic properties.

Neuroprotective Effects

Research indicates that compounds with a benzofuran structure exhibit neuroprotective properties. For instance, derivatives of 2,3-dihydro-1-benzofuran have shown potential in protecting against oxidative stress and neuroinflammation. A study highlighted that certain benzofuran derivatives could inhibit lipid peroxidation and scavenge free radicals effectively, suggesting their role in neuroprotection during traumatic brain injuries .

Antinociceptive Properties

Several studies have investigated the analgesic effects of benzofuran derivatives. For example, compounds structurally related to this compound have been reported to act as selective cannabinoid receptor 2 (CB₂) agonists. Activation of CB₂ receptors is associated with reduced pain perception without the psychoactive effects linked to CB₁ activation .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the benzofuran ring enhances its ability to act as a free radical scavenger.

- CB₂ Receptor Modulation : By selectively activating CB₂ receptors, it may modulate pain pathways and reduce inflammation .

- Neuroprotective Pathways : It may inhibit neuroinflammatory processes and protect neuronal cells from damage caused by oxidative stress .

Study 1: Neuroprotection in Animal Models

In a controlled study involving mice subjected to head injury models, compounds similar to this compound demonstrated significant neuroprotective effects. The criteria for evaluation included inhibition of lipid peroxidation and improved behavioral outcomes post-injury .

Study 2: Analgesic Efficacy in Neuropathic Pain Models

A series of experiments focused on neuropathic pain models showed that benzofuran derivatives could effectively reduce pain responses without affecting motor functions. This was particularly noted in spinal nerve ligation models where the analgesic effects were antagonized by CB₂ receptor blockers, confirming the receptor's role in mediating these effects .

Data Tables

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol, and what key reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclization reactions using dihydrobenzofuran precursors. For example, hexafluoropropan-2-ol (HFIP) can act as both a solvent and promoter in acid-catalyzed reactions, enabling efficient ring closure . The trifluoroethyl group can be introduced via nucleophilic substitution or fluorination reagents like sodium chlorodifluoroacetate, which generates difluorocarbene intermediates for selective fluorination . Key parameters include temperature (room temperature to reflux), solvent polarity (THF or HFIP), and oxidants (e.g., 2,3-dichloro-5,6-dicyanobenzoquinone) to stabilize intermediates and improve yield.

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic methods:

- NMR : H and C NMR identify proton environments and carbon connectivity, with characteristic shifts for the dihydrobenzofuran ring (δ 3.0–4.5 ppm for methylene protons) and trifluoroethyl group (δ 4.8–5.2 ppm for the hydroxyl-bearing carbon) .

- HRMS : High-resolution mass spectrometry confirms the molecular formula (e.g., CHFO) .

- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for verifying the dihydrobenzofuran ring conformation .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing synthetic batches of this compound?

- Methodological Answer : Contradictions often arise from impurities or stereochemical variations. Strategies include:

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate pure fractions .

- Comparative analysis : Cross-reference NMR data with structurally similar compounds (e.g., 5-acetyl-2,3-dihydrobenzofuran derivatives) to identify unexpected shifts caused by fluorine’s electronegativity .

- Advanced spectroscopy : 2D NMR (COSY, HSQC) clarifies coupling patterns, while variable-temperature NMR resolves dynamic rotational isomers in the trifluoroethyl group .

Q. What strategies are effective for introducing the trifluoroethyl group while preserving the dihydrobenzofuran ring’s integrity?

- Methodological Answer : The trifluoroethyl group’s strong electron-withdrawing effects require careful handling:

- Protection/deprotection : Temporarily protect the hydroxyl group (e.g., as a silyl ether) during fluorination to prevent ring opening .

- Mild fluorination : Use AgF or KF in polar aprotic solvents (DMF, acetonitrile) to minimize side reactions .

- Kinetic control : Conduct reactions at low temperatures (−78°C to 0°C) to favor trifluoroethylation over ring degradation .

Q. How does the trifluoroethyl group influence the compound’s reactivity in further derivatization (e.g., esterification or cross-coupling)?

- Methodological Answer : The trifluoroethyl group’s electron-withdrawing nature:

- Enhances acidity : The hydroxyl proton becomes more acidic (pKa ~10–12), facilitating deprotonation for nucleophilic substitutions .

- Directs electrophilic substitution : Fluorine’s meta-directing effect positions incoming groups at the benzofuran’s 4- or 6-positions .

- Limits Pd-catalyzed couplings : The CF group can poison catalysts; use ligand-accelerated systems (e.g., XPhos/Pd) for Suzuki-Miyaura reactions .

Data Contradiction and Troubleshooting

Q. How should researchers resolve conflicting reports on the stereochemical outcomes of dihydrobenzofuran synthesis?

- Methodological Answer : Discrepancies often stem from reaction conditions or purification artifacts:

- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to assess stereopurity .

- Computational modeling : Compare experimental NMR data with DFT-calculated chemical shifts for different stereoisomers .

- Mechanistic studies : Probe reaction pathways (e.g., radical vs. ionic mechanisms) using deuterium-labeling or kinetic isotope effects .

Experimental Design Considerations

Q. What safety protocols are essential when handling fluorinated intermediates in this compound’s synthesis?

- Methodological Answer : Fluorinated compounds require stringent precautions:

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts (e.g., HF) .

- Personal protective equipment (PPE) : Wear acid-resistant gloves (nitrile) and face shields during fluorination steps .

- Waste disposal : Neutralize fluorinated waste with calcium carbonate before disposal to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.